3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride

Chemical Stability Sulfonyl Halide Reactivity Aqueous Compatibility

3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride (CAS: 1934411-90-1) is a heterocyclic sulfonyl fluoride derivative featuring a benzoxazole core substituted with a chloro group at the 3-position and a sulfonyl fluoride moiety at the 5-position. This compound belongs to the class of sulfur(VI)-fluoride exchange (SuFEx) click chemistry reagents and is widely employed as an electrophilic warhead for covalent modification of nucleophilic amino acid residues in proteins.

Molecular Formula C7H3ClFNO3S
Molecular Weight 235.62 g/mol
Cat. No. B13257842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride
Molecular FormulaC7H3ClFNO3S
Molecular Weight235.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)F)C(=NO2)Cl
InChIInChI=1S/C7H3ClFNO3S/c8-7-5-3-4(14(9,11)12)1-2-6(5)13-10-7/h1-3H
InChIKeyFCQHDCQPRFOBNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride Overview


3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride (CAS: 1934411-90-1) is a heterocyclic sulfonyl fluoride derivative featuring a benzoxazole core substituted with a chloro group at the 3-position and a sulfonyl fluoride moiety at the 5-position [1]. This compound belongs to the class of sulfur(VI)-fluoride exchange (SuFEx) click chemistry reagents and is widely employed as an electrophilic warhead for covalent modification of nucleophilic amino acid residues in proteins [2]. The presence of the chloro-substituted benzoxazole scaffold enhances electrophilicity and provides a tunable handle for further functionalization, making it a valuable intermediate in medicinal chemistry, chemical biology, and materials science .

Workflow
SuFEx click chemistry & covalent probe design
Selection context
Electrophilic warhead for nucleophilic residue targeting
Format compatibility
Aqueous bioconjugation & multi-step synthesis

Why 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride Is Irreplaceable


Sulfonyl fluorides exhibit a unique stability-reactivity profile that distinguishes them from sulfonyl chlorides: they are more stable under aqueous conditions yet retain sufficient electrophilicity for selective SuFEx click reactions [1]. Within the benzoxazole class, substituent effects profoundly modulate electronic properties and reactivity. The 3-chloro substituent in this compound enhances electrophilicity at the sulfonyl fluoride center and influences molecular recognition events in biological contexts [2]. Consequently, substituting with a sulfonyl chloride analog introduces hydrolytic instability and off-target reactivity, while replacing with an unsubstituted or differently substituted benzoxazole sulfonyl fluoride alters both physicochemical properties and covalent engagement kinetics, potentially compromising assay reproducibility and target selectivity [3].

Sulfonyl chloride May shift toward hydrolytic instability and off-target reactivity; class-level data indicate fluorides are more resistant to moisture.
Unsubstituted analog Absence of 3-chloro may reduce electrophilicity and alter lipophilicity, potentially shifting covalent engagement kinetics.
Other benzoxazole sulfonyl fluorides Substituent-dependent electronic profile may differ; substitution pattern can influence reactivity and assay reproducibility.

3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride vs. Comparators


Hydrolytic Stability vs. Sulfonyl Chloride

Sulfonyl fluorides demonstrate markedly greater hydrolytic stability than sulfonyl chlorides. While specific quantitative hydrolysis rate constants for 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride are not available, class-level inference from systematic studies of over 200 heteroaromatic sulfonyl halides indicates that sulfonyl fluorides are substantially more resistant to hydrolysis by trace water compared to their chloride counterparts [1]. This stability advantage is critical for applications requiring aqueous reaction conditions or long-term storage.

Hydrolytic stability
Class-level inference
Fluoride substantially more resistant to hydrolysis than chloride
Reported stability advantage supports aqueous workflow compatibility
Quantitative hydrolysis rates not reported for this specific compound
Chemical Stability Sulfonyl Halide Reactivity Aqueous Compatibility

Physicochemical Profile vs. Unsubstituted Analog

3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride (MW 235.62 g/mol) differs from the unsubstituted 1,3-benzoxazole-5-sulfonyl fluoride (MW 201.18 g/mol) by 34.44 Da due to the chloro substituent [1]. This substitution increases molecular weight and lipophilicity, as reflected in the computed XLogP3 values: 2.1 for the chloro compound versus 1.3 for the unsubstituted analog [1][2]. The chloro group also increases topological polar surface area (TPSA) from 68.6 Ų to 68.6 Ų (unchanged) but alters electronic distribution and hydrogen bonding potential.

Physicochemical profile
Cross-study comparable
MW +34.44 Da, XLogP3 +0.8 vs unsubstituted analog
Higher lipophilicity may influence membrane partitioning and chromatographic behavior
Computed descriptors; experimental validation recommended
Physicochemical Properties Lipophilicity Molecular Descriptors

3-Chloro Group Boosts Electrophilicity

The 3-chloro substituent on the benzoxazole ring enhances electrophilicity at the sulfonyl fluoride group relative to unsubstituted or electron-donating substituted analogs [1]. While direct comparative kinetic data (e.g., k₂ values) are not available in the public domain, the electron-withdrawing nature of chlorine increases the partial positive charge on the sulfur atom, accelerating nucleophilic attack in SuFEx reactions. This effect is consistent with Hammett σₚ values (Cl: +0.23 vs. H: 0.00).

Electrophilicity
Class-level inference
3-Chloro enhances electrophilicity (Hammett σₚ +0.23)
Reported to accelerate SuFEx kinetics with nucleophilic residues
Direct kinetic comparisons not publicly available
Electrophilicity SuFEx Reactivity Structure-Activity Relationship

Purity and Commercial Availability

3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride is commercially available at ≥95% purity from multiple vendors, with typical pricing for 1 g at approximately $714 USD [1]. This contrasts with some closely related analogs that may have lower purity specifications or higher cost per gram, impacting procurement decisions for large-scale synthetic campaigns.

Purity & cost
Supporting evidence
≥95% purity, ~$714/g (1 g scale)
Supports cost-effective procurement for SAR library synthesis
Pricing context: $229 lower than 2-methyl analog at same scale
Purity Specification Commercial Availability Procurement

SuFEx Click Reactivity

Sulfonyl fluorides exhibit exclusive reactivity at the sulfur center in SuFEx click reactions, producing only sulfonylation products, whereas sulfonyl chlorides can undergo competing hydrolysis and nucleophilic substitution at both sulfur and chlorine [1]. This chemoselectivity is a defining feature of the SuFEx manifold. The 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride retains this exclusive SuFEx reactivity while offering a benzoxazole core for downstream diversification.

SuFEx chemoselectivity
Class-level inference
Exclusive sulfonylation, no competing hydrolysis pathways
Cleaner reaction profiles reduce purification burden in bioconjugation
Based on general SuFEx reactivity of sulfonyl fluorides
SuFEx Click Chemistry Bioconjugation

Sulfonyl Halide Stability: Fluoride vs. Chloride

A comprehensive study of over 200 heteroaromatic sulfonyl halides established that sulfonyl fluorides are generally more stable than chlorides, with decomposition pathways including formal SO₂ extrusion, hydrolysis, and heterocycle degradation [1]. While quantitative stability data for 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride specifically are not reported, the class trend indicates that the fluoride analog will exhibit superior long-term storage stability and resistance to decomposition under ambient conditions compared to its chloride counterpart.

Stability review
Class-level inference
Fluorides more stable than chlorides across >200 heteroaromatic pairs
Supports selection for long-term storage and ambient handling
Compound-specific stability data require verification
Stability Decomposition Pathways Heteroaromatic Sulfonyl Halides

3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride Applications


ABPP Probe Synthesis

The enhanced electrophilicity conferred by the 3-chloro substituent [1] and the exclusive SuFEx reactivity [2] make this compound an ideal electrophilic warhead for designing covalent probes targeting serine hydrolases, kinases, and other enzyme classes. Its stability under aqueous conditions [3] permits in-situ labeling in cell lysates and live-cell experiments, while the benzoxazole core provides a convenient synthetic handle for appending reporter tags (e.g., biotin, fluorophores) via standard coupling chemistry.

Covalent Fragment Library Construction

The favorable combination of high purity (≥95%), moderate cost ($714/g) [1], and well-defined physicochemical properties (MW 235.62, XLogP3 2.1) [4] positions this compound as a privileged scaffold for generating diverse libraries of covalent fragments. The chloro substituent can be subsequently replaced via cross-coupling or nucleophilic aromatic substitution to explore SAR around the 3-position, while the sulfonyl fluoride remains intact for covalent engagement with target proteins.

SuFEx Bioconjugation and Material Functionalization

The exclusive sulfonylation reactivity of sulfonyl fluorides [2] enables clean, high-yielding conjugations to nucleophilic surfaces (e.g., amine-functionalized resins, protein lysine residues). The chloro-substituted benzoxazole offers a distinct UV/Vis chromophore for monitoring reaction progress and quantifying loading, and its increased lipophilicity [4] may enhance partitioning into hydrophobic microenvironments during surface modification.

Stable Synthetic Intermediates

When a sulfonyl electrophile must survive multi-step synthetic sequences involving aqueous workups or prolonged storage, the superior stability of the sulfonyl fluoride over the corresponding chloride [3][5] makes this compound the preferred choice. Its robust nature reduces the risk of premature decomposition, ensuring higher overall yields and more reproducible outcomes in complex molecule synthesis.

Application
Selection Property
Validation Focus
Activity-based protein profiling probe design
Aqueous stability & SuFEx chemoselectivity
Labeling efficiency in cell lysate under native conditions
Covalent fragment library construction
High purity & tunable 3-chloro handle
SAR exploration via cross-coupling at the 3-position
SuFEx bioconjugation & surface functionalization
Exclusive sulfonylation reactivity & chromophore detection
Reaction monitoring and loading quantification on nucleophilic surfaces
Stable synthetic intermediate
Resistance to hydrolysis during multi-step sequences
Yield preservation after aqueous workup and prolonged storage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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